![molecular formula C11H16O B13966499 [2-Methyl-3-(propan-2-yl)phenyl]methanol CAS No. 127451-21-2](/img/structure/B13966499.png)
[2-Methyl-3-(propan-2-yl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Methyl-3-(propan-2-yl)phenyl]methanol is an organic compound with the molecular formula C11H16O It is a type of alcohol that features a phenyl group substituted with a methyl group and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-Methyl-3-(propan-2-yl)phenyl]methanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, [2-Methyl-3-(propan-2-yl)phenyl]methanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with 2-methyl-3-(propan-2-yl)benzaldehyde, followed by hydrolysis to yield the desired alcohol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using catalytic hydrogenation. This method employs catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high pressure and temperature to achieve efficient conversion of the ketone to the alcohol .
Analyse Des Réactions Chimiques
Types of Reactions
[2-Methyl-3-(propan-2-yl)phenyl]methanol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with halogens using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: [2-Methyl-3-(propan-2-yl)phenyl]methanone
Reduction: Hydrocarbons
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
[2-Methyl-3-(propan-2-yl)phenyl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of [2-Methyl-3-(propan-2-yl)phenyl]methanol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects . The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-Methyl-3-phenylpropan-1-ol]: Similar structure but lacks the isopropyl group.
[3-(Propan-2-yl)phenyl]methanol: Similar structure but lacks the methyl group on the phenyl ring.
[2-Methyl-3-(propan-2-yl)benzaldehyde]: The aldehyde form of the compound.
Uniqueness
[2-Methyl-3-(propan-2-yl)phenyl]methanol is unique due to the presence of both a methyl and an isopropyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it valuable for specific synthetic and research applications .
Propriétés
Numéro CAS |
127451-21-2 |
|---|---|
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
(2-methyl-3-propan-2-ylphenyl)methanol |
InChI |
InChI=1S/C11H16O/c1-8(2)11-6-4-5-10(7-12)9(11)3/h4-6,8,12H,7H2,1-3H3 |
Clé InChI |
OCTCVAWMEVIFDW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1C(C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


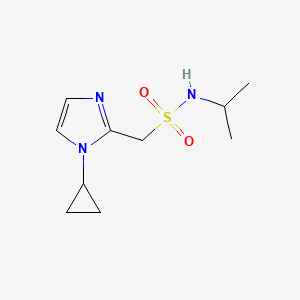
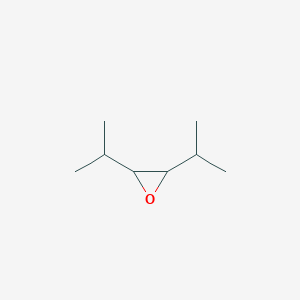
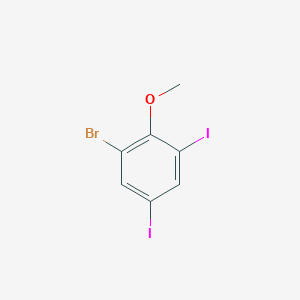
![4,7-Methano-7H-furo[2,3-E][1,3]diazepine](/img/structure/B13966433.png)
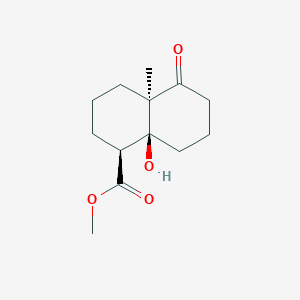
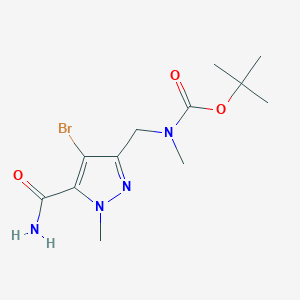

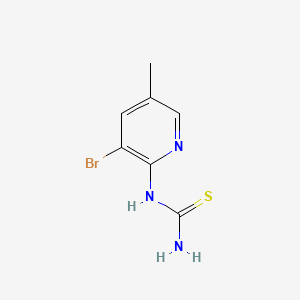
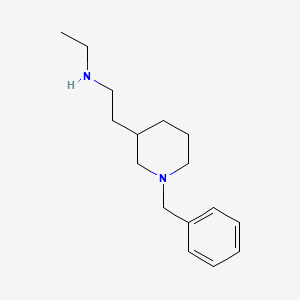
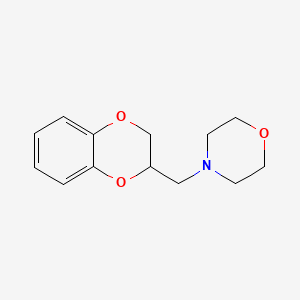
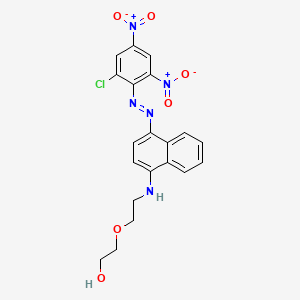
![1-[4-(Diethoxymethyl)phenyl]ethan-1-one](/img/structure/B13966472.png)
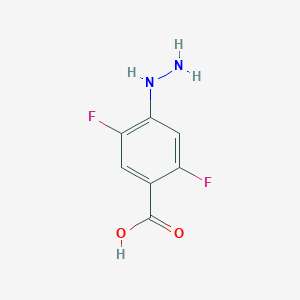
![1h-Pyrazolo[1,5-a]indole](/img/structure/B13966487.png)
